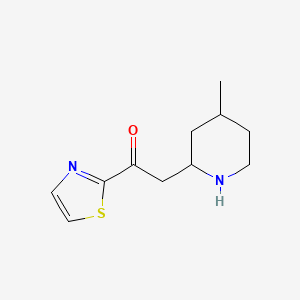![molecular formula C19H18N2O2S B13084894 Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)
Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate is a complex organic compound that features a thiazole ring, a biphenyl group, and an ethyl ester functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the thiazole derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate undergoes various chemical reactions, including:
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated biphenyls.
Applications De Recherche Scientifique
Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Similar structure but lacks the biphenyl group.
2-(2-Benzothiazolyl)acetate: Contains a benzothiazole ring instead of a thiazole ring.
Imidazole Derivatives: Share similar heterocyclic structures but differ in nitrogen positioning and biological activities.
Uniqueness
Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate is unique due to the presence of both a biphenyl group and a thiazole ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H18N2O2S |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
ethyl 2-[2-(4-phenylanilino)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-18(22)12-17-13-20-19(24-17)21-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,21) |
Clé InChI |
WUFJZDFMHOMWLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


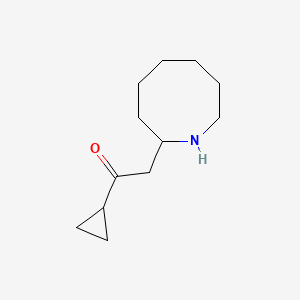
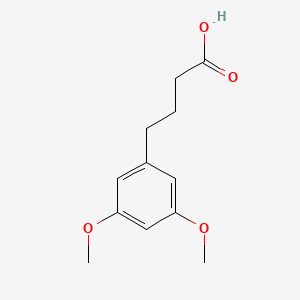
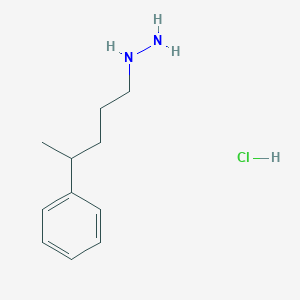
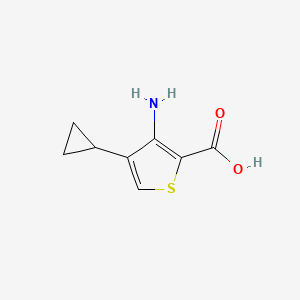
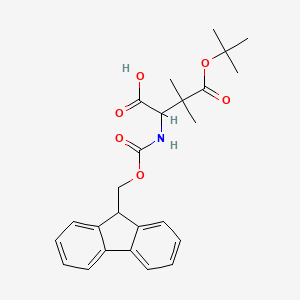

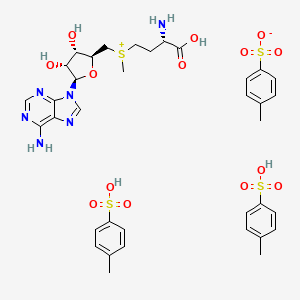
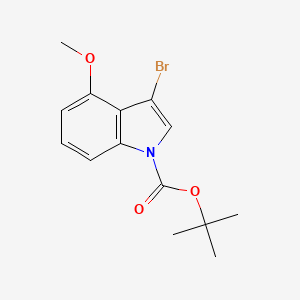
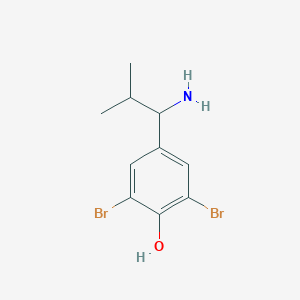
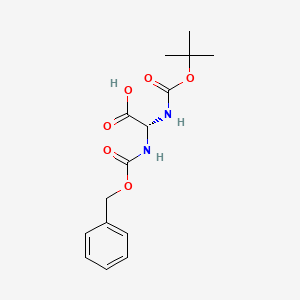
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

